Lascufloxacin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
科学的研究の応用
1. Antibacterial Agent for Respiratory and ENT Infections
Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent effective for treating respiratory tract and ear, nose, and throat (ENT) infections, including community-acquired pneumonia and otorhinolaryngological infections. Its unique pharmacophore structure makes it suitable against fluoroquinolone-resistant strains of major pathogens infecting the respiratory tract. It is particularly effective against a range of bacteria such as Staphylococcus, Streptococcus, Pneumococcus, and others (Thakare, Singh, Dasgupta, & Chopra, 2020).
2. Treatment of Nursing and Healthcare Associated Pneumonia
Lascufloxacin hydrochloride shows potential in treating nursing and healthcare associated pneumonia (NHCAP). A single-arm, open-label clinical trial indicated its efficacy and safety in treating NHCAP, suggesting its potential as a therapeutic option for this type of pneumonia (Hosogaya et al., 2023).
3. Broad Spectrum Activity Against Clinical Isolates
In vitro studies have demonstrated that lascufloxacin exhibits a broad spectrum of activity against various clinical isolates, showing potent activity against Gram-positive bacteria and incomplete cross-resistance against existing quinolone-resistant strains (Kishii, Yamaguchi, & Takei, 2017).
4. Intrapulmonary Pharmacokinetics
A study investigating the intrapulmonary penetration of lascufloxacin in humans showed rapid distribution to the epithelial lining fluid and alveolar macrophages, with drug levels exceeding the MIC90 values for common respiratory pathogens (Furuie et al., 2018).
5. Potent Activity Against Anaerobes and Streptococcus anginosus Group
Lascufloxacin has shown potent and broad antibacterial activities against clinical isolates of anaerobes and Streptococcus anginosus group, surpassing the efficacy of existing quinolones (Yamagishi, Matsukawa, Suematsu, & Mikamo, 2018).
6. Efficacy in Pneumonia Mixed-Infection Models
A study on lascufloxacin's efficacy in a neutropenic mice pneumonia mixed-infection model with Streptococcus pneumoniae and Prevotella intermedia indicated enhanced efficacy in both single and mixed-infection models, supporting its clinical utility for pneumonia treatment (Hagihara et al., 2021).
特性
CAS番号 |
1433857-09-0 |
---|---|
製品名 |
Lascufloxacin hydrochloride |
分子式 |
C21H25ClF3N3O4 |
分子量 |
475.89 |
IUPAC名 |
7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
InChI |
InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1 |
InChIキー |
YQHZQIJEMFMUGH-DFIJPDEKSA-N |
SMILES |
O=C(C1=CN(CCF)C2=C(C=C(F)C(N3C[C@H](CNC4CC4)[C@H](F)C3)=C2OC)C1=O)O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lascufloxacin hydrochloride; Lascufloxacin HCl; KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。